N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 3-methyl group, a thiophen-2-yl moiety at position 6, and a 4-(dimethylamino)phenyl carboxamide at position 2.
- Functional significance: The dimethylamino group may enhance solubility and receptor binding, while the thiophene and tetrahydrothiophene dioxide moieties likely influence electronic properties and metabolic stability. This compound is hypothesized to exhibit kinase inhibitory activity, analogous to other pyrazolo[3,4-b]pyridine derivatives .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-15-22-19(24(30)25-16-6-8-17(9-7-16)28(2)3)13-20(21-5-4-11-33-21)26-23(22)29(27-15)18-10-12-34(31,32)14-18/h4-9,11,13,18H,10,12,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREOJVFRJYXJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.5 g/mol. Its structure includes several key components that may contribute to its biological activity:
- Dimethylamino group : Known for enhancing solubility and bioavailability.
- Thiotropic moiety : Potentially involved in redox reactions.
- Pyrazolo[3,4-b]pyridine core : Associated with various pharmacological effects.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in lipid metabolism, which is crucial for managing metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Effects : Similar compounds have been evaluated for their activity against various pathogens, indicating possible antimicrobial properties.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits lipid metabolism enzymes | |
| Antioxidant Activity | Scavenges free radicals | |
| Antimicrobial Activity | Effective against bacterial strains |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of the pyrazolo[3,4-b]pyridine class effectively inhibited specific enzymes linked to lipid metabolism. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
- Antioxidant Evaluation : In vitro assays using DPPH (2,2-Diphenyl-1-picrylhydrazyl) showed that the compound exhibited notable radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Studies : A recent investigation into similar thiophene-based compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar effects .
Comparison with Similar Compounds
Compound from : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structural differences: Substituents at position 1: Phenyl group (vs. 1,1-dioxidotetrahydrothiophen-3-yl in the target compound). Substituents at position 6: Methyl group (vs. thiophen-2-yl). Carboxamide side chain: Attached to a pyrazole ring (vs. 4-(dimethylamino)phenyl).
- Implications : The phenyl group at position 1 may reduce polarity compared to the sulfone-containing tetrahydrothiophene in the target compound. The thiophen-2-yl group in the target compound could enhance π-π stacking interactions in biological targets .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compound from : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core structure : Tetrahydroimidazo[1,2-a]pyridine (vs. pyrazolo[3,4-b]pyridine).
- Functional groups: Nitrophenyl and cyano groups (vs. thiophene and dimethylamino phenyl).
- Physicochemical properties: Higher molecular weight (51% purity, 243–245°C melting point) compared to the target compound, which likely has a lower melting point due to its sulfone and dimethylamino groups enhancing solubility .
Dihydropyridine Derivatives
Compounds from :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural parallels : Both feature thioether-linked substituents and carboxamide groups.
- The thiophen-2-yl group in the target compound may confer stronger electron-withdrawing effects compared to the furyl group in AZ331/AZ257 .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Chemical Shift Comparisons (Regions A and B, from )
| Compound | Region A (ppm) | Region B (ppm) | Inference |
|---|---|---|---|
| Rapa | 7.2–7.5 | 2.8–3.1 | Baseline structure |
| Compound 1 | 7.6–7.9 | 3.2–3.5 | Substituent at Region A alters electron density |
| Compound 7 | 7.1–7.3 | 2.9–3.3 | Minimal deviation from Rapa; substituents likely distal to Regions A/B |
Research Findings
Substituent Positioning : NMR data ( ) suggest that substituents in Regions A and B (positions 29–36 and 39–44) significantly alter chemical shifts. The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group likely occupies a position analogous to Region A, inducing electronic perturbations critical for binding.
Solubility and Bioavailability: The dimethylamino and sulfone groups in the target compound may enhance aqueous solubility compared to ’s phenyl-substituted analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
